Bromoacetonitrile

概要

説明

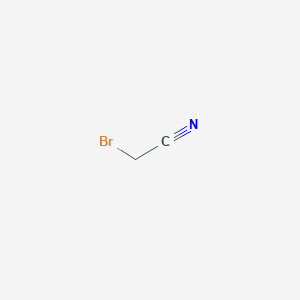

Bromoacetonitrile, also known as bromomethyl cyanide or cyanomethyl bromide, is an organic compound with the chemical formula C₂H₂BrN. It is a colorless to pale yellow liquid characterized by its bromine and nitrile functional groups. This compound is widely used in organic synthesis due to its reactivity and versatility .

準備方法

Synthetic Routes and Reaction Conditions: Bromoacetonitrile can be synthesized through several methods:

Bromination of Acetonitrile: This method involves the bromination of acetonitrile in the presence of a catalyst such as a phosphite ester compound.

Chloroacetonitrile Displacement Method: This method involves the displacement of chlorine in chloroacetonitrile with bromine.

N-Bromosuccinimide (NBS) Bromination: This method uses NBS as a brominating agent.

Industrial Production Methods: Industrial production of this compound typically involves the bromination of acetonitrile using bromine and a suitable catalyst. This method is preferred due to its simplicity, cost-effectiveness, and scalability .

化学反応の分析

Bromoacetonitrile undergoes various chemical reactions, including:

Substitution Reactions: this compound can participate in nucleophilic substitution reactions due to the presence of the bromine atom.

Carbonylation Reactions: Palladium-catalyzed carbonylation of this compound can produce 2-cyano-N-acetamide and 2-cyanoacetate compounds under mild conditions.

Radical Addition Reactions: Copper-catalyzed atom transfer radical addition reactions with alkenes can yield γ-bromonitriles and β,γ-unsaturated nitriles.

Major Products:

- 2-Cyano-N-acetamide

- 2-Cyanoacetate

- γ-Bromonitriles

- β,γ-Unsaturated nitriles

科学的研究の応用

Synthesis of Pharmaceutical Intermediates

Bromoacetonitrile serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its ability to participate in nucleophilic acylation reactions makes it valuable in producing γ-amino acids. For instance, the addition of carboxylic acid dianions to this compound yields γ-cyanoacids, which can subsequently be hydrogenated to form γ-amino acids. This two-step reaction has demonstrated improved yields compared to previous methodologies, showcasing this compound's effectiveness in pharmaceutical synthesis .

Agricultural Chemicals

The compound is also instrumental in the production of agricultural chemicals. This compound can be transformed into other useful derivatives through reactions with various reagents. For example, it has been reported that this compound can react with t-butyl bromide and α-methylstyrene to produce 2-bromo-3,3-dimethyl-N-(α,α-dimethylbenzyl)butyramide, which is beneficial as a pesticide . This highlights its role in developing agrochemicals that enhance crop protection.

Chemical Research and Development

In chemical research, this compound is utilized for studying reaction mechanisms and developing new synthetic routes. The compound's reactivity allows chemists to explore novel reaction pathways and optimize existing processes. For example, recent studies have focused on its use in radicalization processes and electron transfer reactions, which are essential for advancing materials science and organic electronics .

Toxicological Studies

While this compound has valuable applications, it is also subject to toxicological scrutiny. Research indicates potential developmental toxicity associated with exposure to this compound. Studies have shown that chronic exposure can interfere with thyroid function due to metabolic conversion processes . Understanding these toxicological aspects is crucial for ensuring safe handling and usage in industrial applications.

Table 1: Synthesis Pathways Involving this compound

| Reaction Type | Reactants | Products | Yield (%) |

|---|---|---|---|

| Nucleophilic Acylation | Carboxylic acid dianions + this compound | γ-Cyanoacids | High |

| Reaction with T-butyl Bromide | This compound + T-butyl bromide + α-methylstyrene | Pesticide derivative | Not specified |

| Radicalization Studies | This compound + Cu(I)/TPMA complex | Free radicals | Varies |

Table 2: Toxicological Findings on this compound

| Study Type | Findings | Reference |

|---|---|---|

| Developmental Toxicity | Evidence of developmental toxicity in animal studies | |

| Chronic Exposure Effects | Interference with thyroid function |

Case Studies

- Pharmaceutical Synthesis : A study demonstrated the efficient synthesis of γ-amino acids from this compound through a two-step process involving carboxylic acid dianions. The methodology improved yields significantly compared to traditional methods .

- Agricultural Chemistry : Research highlighted the transformation of this compound into a pesticide derivative through specific reactions with t-butyl bromide and α-methylstyrene, showcasing its utility in agrochemical applications .

- Toxicological Assessment : Investigations into the toxicological effects of this compound revealed potential risks associated with exposure, emphasizing the need for careful handling in industrial settings .

作用機序

The mechanism of action of bromoacetonitrile involves its reactivity due to the electron-withdrawing nitrile group, which makes the carbon atom highly electrophilic. This characteristic allows it to undergo various nucleophilic substitution reactions, making it a valuable intermediate in the formation of more complex chemical structures .

類似化合物との比較

Bromoacetonitrile is compared with other similar compounds such as:

Chloroacetonitrile: Similar in structure but less reactive due to the presence of chlorine instead of bromine.

Iodoacetonitrile: More reactive than this compound due to the presence of iodine, but less commonly used.

Fluoroacetonitrile: Less reactive and used in different applications compared to this compound.

Uniqueness: this compound’s unique combination of bromine and nitrile functional groups makes it highly reactive and versatile, suitable for a wide range of applications in organic synthesis, pharmaceuticals, and agrochemicals .

生物活性

Bromoacetonitrile (BAN), a halogenated nitrile compound, has garnered attention in various fields of research due to its potential biological activities. This article provides an overview of the biological effects, synthesis, and applications of this compound, supported by recent findings and case studies.

This compound, with the chemical formula C₂H₂BrN, is a colorless liquid at room temperature. It is primarily synthesized through the bromination of acetonitrile or by reacting sodium bromide with acetic anhydride in the presence of acetonitrile. The compound is known for its reactivity due to the presence of both a bromine atom and a nitrile group.

1. Toxicological Effects

This compound has been associated with several toxicological effects based on animal studies. Evidence suggests that exposure can lead to developmental toxicity, indicating potential risks during pregnancy. Chronic exposure may result in cumulative health effects impacting various organs and biochemical systems . Specific symptoms reported include neurological disturbances such as hallucinations and psychosis, which are linked to bromide toxicity .

2. Anticancer Potential

Recent studies have explored the use of this compound derivatives as potential anticancer agents. For instance, compounds derived from this compound have shown inhibitory effects on cancer cell proliferation. A notable study demonstrated that certain derivatives exhibited selective toxicity towards tumor cells while sparing normal cells, suggesting a promising therapeutic window for cancer treatment .

3. Mechanistic Insights

The mechanism of action for this compound's biological activity involves its ability to interact with various cellular targets. Research indicates that it may influence pathways related to apoptosis and cell cycle regulation. For example, derivatives have been shown to induce cell cycle arrest in cancer cell lines, leading to increased apoptosis rates .

Case Study 1: Developmental Toxicity Assessment

A study assessing the developmental toxicity of this compound found significant adverse effects in animal models at doses that did not produce marked maternal toxicity. This highlights the need for caution regarding its use in environments where pregnant individuals may be exposed .

Case Study 2: Anticancer Activity Evaluation

In another investigation, researchers synthesized a series of this compound derivatives and evaluated their anticancer properties against various cancer cell lines. One derivative demonstrated an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent activity with a favorable selectivity index compared to non-cancerous cells .

Data Table: Biological Activities of this compound Derivatives

特性

IUPAC Name |

2-bromoacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2BrN/c3-1-2-4/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REXUYBKPWIPONM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2BrN | |

| Record name | BROMOACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19887 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021496 | |

| Record name | Bromoacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bromoacetonitrile is a pale yellow to light amber liquid. (NTP, 1992), Pale yellow to light amber liquid; [CAMEO] Yellow, oily liquid; [MSDSonline] | |

| Record name | BROMOACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19887 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoacetonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2650 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

302 to 304 °F at 752 mmHg (NTP, 1992), 150-151 °C at 752.0 mm Hg | |

| Record name | BROMOACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19887 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoacetonitrile | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8050 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 200 °F (NTP, 1992), Flash Point > 200 °F | |

| Record name | BROMOACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19887 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoacetonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2650 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

50 to 100 mg/mL at 70.7 °F (NTP, 1992), In water, 50-100 mg/mL at 21.5 °C | |

| Record name | BROMOACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19887 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoacetonitrile | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8050 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.722 (NTP, 1992) - Denser than water; will sink, 1.722 | |

| Record name | BROMOACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19887 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoacetonitrile | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8050 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 24 mm Hg at 60-62 °C | |

| Record name | Bromoacetonitrile | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8050 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Haloacetonitriles, which are water chlorination by-products, are mutagens, carcinogens and teratogens. In vitro, the reaction of the haloacetonitriles bromoacetonitrile (BAN), chloroacetonitrile (CAN), dichloroacetonitrile (DCAN) and trichloroacetonitrile (TCAN) with calf thymus DNA produced fluorescent DNA derivatives. The reactivity of haloacetonitriles towards DNA was in the order of BAN > CAN > DCAN > TCAN. ... The DNA interaction was dependent on haloacetonitrile concentration. Higher affinity of haloacetonitriles towards single-stranded DNA (SS-CT-DNA) than towards double-stranded DNA (DS-CT-DNA) was observed. ... A major fluorescent peak was detected in the enzymatic hydrolysate that was not present in unreacted DNA. In the acid hydrolysate, one fluorescent peak was detected that was not present in unreacted DNA. Authentic 7-(cyanomethyl)guanine was synthesized by the reaction of CAN with 2'-deoxyguanosine and the product was purified and characterized spectroscopically. The product, 7-(cyanomethyl)guanine, was found to be chromatographically and spectroscopically identical to the fluorescence product that was obtained following haloacetonitrile-DNA interaction. This study shows that haloacetonitriles, in vitro, are capable of alkylating DNA at the guanine moiety to form a 7-(cyanomethyl)guanine adduct., Acetonitrile (AN) and seven of its halogenated derivatives known to be water disinfectant by-products were evaluated for their action on hepatic cytosolic glutathione S-transferase (GST) activity using 1-chloro-2,4-dinitrobenzene (CDNB) as substrate. Increasing concentrations of acetonitrile, monofluoroacetonitrile (MFAN), monochloroacetonitrile (MCAN), and monobromoacetonitrile (MBAN) up to 10 mM failed to produced 50% inhibition of the activity of GST enzyme. ..., ... In vitro, the reaction of the haloacetonitriles bromoacetonitrile (BAN), chloroacetonitrile (CAN), dichloroacetonitrile (DCAN) and trichloroacetonitrile (TCAN) with calf thymus DNA produced fluorescent DNA derivatives. The reactivity of haloacetonitriles towards DNA was in the order of BAN > CAN > DCAN > TCAN. The emission fluorescence spectra of the reaction product(s) of various haloacetonitriles with DNA has a peak at 404 nm at fixed excitation wavelength (300 nm). The fluorescence intensity of the reaction product(s) was pH dependent with an optimum intensity at pH 7.4. The DNA interaction was dependent on haloacetonitrile concentration. Higher affinity of haloacetonitriles towards single-stranded DNA (SS-CT-DNA) than towards double-stranded DNA (DS-CT-DNA) was observed. To characterize the type of fluorescent product(s) formed, samples of the reaction product of SS-CT-DNA with BAN were hydrolyzed (a) enzymatically by micrococcal nuclease and spleen phosphodiesterase to nucleotides and nucleotide derivative(s) or (b) chemically by formic acid to nucleobases and nucleobase adducts. The hydrolysates were analyzed by reversed phase HPLC. A major fluorescent peak was detected in the enzymatic hydrolysate that was not present in unreacted DNA. In the acid hydrolysate, one fluorescent peak was detected that was not present in unreacted DNA. Authentic 7-(cyanomethyl)guanine was synthesized by the reaction of CAN with 2'-deoxyguanosine and the product was purified and characterized spectroscopically. The product, 7-(cyanomethyl)guanine, was found to be chromatographically and spectroscopically identical to the fluorescence product that was obtained following haloacetonitrile-DNA interaction. This study shows that haloacetonitriles, in vitro, are capable of alkylating DNA at the guanine moiety to form a 7-(cyanomethyl)guanine adduct. /haloacetonitriles/ | |

| Record name | Bromoacetonitrile | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8050 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellow to light amber liquid | |

CAS No. |

590-17-0 | |

| Record name | BROMOACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19887 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromoacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromoacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromoacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07K08J16VK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bromoacetonitrile | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8050 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of bromoacetonitrile?

A1: The molecular formula of this compound is C2H2BrN, and its molecular weight is 119.95 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: The rotational spectrum of this compound has been studied using both Stark modulated and microwave Fourier transform spectrometers. [] This research provides detailed information about the rotational and centrifugal distortion constants as well as the quadrupole coupling tensors of both bromine and nitrogen nuclei in the molecule.

Q3: What are some common reactions that this compound participates in?

A3: this compound is a versatile reagent in organic synthesis. It is commonly used as an electrophile in reactions with various nucleophiles. For example:

- Nucleophilic Substitution: this compound reacts with nucleophiles like thiophenols to yield 4-arylthiopyrazolo[1,5-a]pyrazines. []

- Addition Reactions: It readily participates in addition reactions with aldehydes and ketones, leading to the formation of β-hydroxynitriles. This reaction can be mediated by zinc [], indium [], or tin [].

- Cycloaddition Reactions: It has been shown to react with silicon surfaces via both C≡N [2 + 2] cycloaddition-like and ene-like reactions depending on the halogen substituent. []

- Radical Reactions: this compound can serve as a source of cyanomethyl radicals under photocatalytic conditions. This reactivity has been exploited in cyanomethylation reactions of various substrates, including diaryl allyl alcohols [], 2H-indazoles [], and imidazopyridines. []

Q4: How does the presence of the cyano group influence the reactivity of this compound?

A4: The cyano group in this compound exerts both inductive and enthalpic effects on its reactivity. It acts as an electron-withdrawing group, making the α-carbon more electrophilic and facilitating reactions with nucleophiles. Furthermore, the cyano group provides stabilization to the radical center in radical reactions, influencing the activation energies of these processes. []

Q5: What are some applications of this compound in organic synthesis?

A5: this compound is a valuable building block for synthesizing various organic compounds, including:

- Active Methylene Compounds: It can be utilized in N-heterocyclic carbene (NHC)-catalyzed reactions with aromatic aldehydes to produce 3-aryl-3-oxopropanenitriles, valuable intermediates for synthesizing active methylene compounds. []

- Heterocycles: It is a key reagent in synthesizing diverse heterocyclic systems, including [, ]oxathiino[2,3-d]pyrimidines [], 2,4-diimino-1,3-thiazoles [], and spiro[9,10-dihydroacridine-9,4′-thiazolidines]. []

- α,β-Unsaturated Nitriles: this compound can be used in Wittig reactions with aldehydes to yield α,β-unsaturated nitriles. [] This reaction proceeds efficiently in aqueous media, making it environmentally benign.

Q6: What is known about the toxicity of this compound?

A7: this compound is considered a toxic compound, particularly in the context of drinking water disinfection byproducts (DBPs). Studies have shown it exhibits cytotoxicity and genotoxicity in mammalian cells. [, , ] Specifically:

- Cytotoxicity: this compound exhibits significant cytotoxic potency, ranking higher than some other haloacetonitriles like chloroacetonitrile, dichloroacetonitrile, and trichloroacetonitrile. []

- Genotoxicity: It demonstrates potent genotoxic activity, inducing DNA damage in human cells. [] This genotoxicity appears to be mediated by the depletion of cellular thiols, as increasing thiol levels with N-acetyl L-cysteine (NAC) mitigates DNA damage. []

Q7: What strategies are being explored to mitigate the formation and impact of this compound in water treatment?

A9: One promising strategy involves using alternative quenching agents during water treatment analysis. Traditional quenchers like sodium sulfite can degrade redox-labile DBPs like this compound, making accurate analysis difficult. Research suggests that 1,3,5-trimethoxybenzene (TMB) can be used as a quencher for both free chlorine and free bromine without affecting the stability of bromoacetonitriles. [] This approach allows for more accurate measurement of this compound levels in treated water and can help optimize treatment strategies to minimize its formation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。